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Compound of Interest

6-Bromoimidazo[1,2-ajpyridine-8-
Compound Name:
carboxylic acid

cat. No.: B1287905

This document provides a detailed overview of the physicochemical properties, synthetic
approaches, and biological significance of 6-Bromoimidazo[1,2-a]Jpyridine-8-carboxylic acid.
It is intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry.

Core Physicochemical Data

The fundamental quantitative data for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is
centered on its molecular composition and weight. While this specific isomer is not widely
cataloged, its molecular formula and weight are identical to its 2- and 3-carboxylic acid
counterparts.[1][2]

Molecular Weight and Composition

The molecular weight is derived from its constituent elements based on the molecular formula
CsHsBrNz0:.
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Attribute Value
Molecular Formula CsHsBrN202
Molecular Weight 241.04 g/mol [1]

Elemental Composition

Carbon (C) 39.86%
Hydrogen (H) 2.09%

Bromine (Br) 33.16%
Nitrogen (N) 11.62%
Oxygen (O) 13.27%

Table 1: Summary of quantitative data for 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid.

Synthetic Protocols and Methodologies

A specific, documented synthesis for the 8-carboxylic acid isomer is not readily available in the
reviewed literature. However, a general and plausible synthetic pathway can be constructed
based on established methods for creating the imidazo[1,2-a]pyridine core and its derivatives.
The most common approach involves the cyclization of a substituted 2-aminopyridine with a
two-carbon electrophile.

Experimental Workflow: Generalized Synthesis

The synthesis of imidazo[1,2-a]pyridine carboxylic acids typically begins with a substituted 2-
aminopyridine, which already contains the desired functional groups on the pyridine ring. For
the target molecule, a suitable starting material would be 2-amino-5-bromonicotinic acid. The
reaction proceeds via a condensation and subsequent intramolecular cyclization.
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Starting Materials

2-Amino-5-bromopyridine Derivative a-Halocarbonyl Compound

(e.g., 2-amino-5-bromonicotinic acid) (e.g., Chloroacetaldehyde)

Step 1: N-Alkylation
(Formation of intermediate salt)

Reflux

y

Step 2: Intramolecular Cyclization
(Heated in solvent like EtOH/Water)

Workup & Purification

Neutralization
(e.g., with NaHCO3)

Extraction
(e.g., with Ethyl Acetate)

Chromatography
(Silica Gel Column)

Final Broduct

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

Click to download full resolution via product page

Fig 1. Generalized workflow for the synthesis of imidazo[1,2-a]pyridine carboxylic acids.
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Detailed Methodology (Hypothetical Protocol):

e N-Alkylation and Cyclization: A solution of a 2-aminopyridine derivative (1 equivalent) and an
a-halocarbonyl compound like chloroacetaldehyde (1.5 equivalents) is prepared in a suitable
solvent system, such as a 1:1 mixture of ethanol and water.[3]

e Heating: The reaction mixture is heated to reflux for several hours (typically 2-4 hours) to
facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.[3]
Microwave irradiation can also be employed to accelerate the reaction.[3]

o Workup: After the reaction is complete, the mixture is cooled to room temperature. The
solution is then neutralized with a saturated aqueous solution of sodium bicarbonate.

o Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as
ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous
sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude residue is
purified by column chromatography on silica gel to yield the final product.

Biological Activity and Signhaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to
be a core component in compounds with a wide array of biological activities.[4][5] Derivatives
have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and
antibacterial agents.[6]

Anticancer Activity and the PI3K/AKT Pathway

A significant body of research has focused on the anticancer properties of this heterocyclic
system. Certain 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent
inhibitors of Phosphatidylinositol 3-kinase (PI3K), particularly the PI3Ka isoform.[7] The
PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its
aberrant activation is a hallmark of many human cancers, making it a prime target for
therapeutic intervention.[7]
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Inhibition of PI3Ka by an imidazo[1,2-a]pyridine derivative blocks the phosphorylation of PIP2
to PIP3, which in turn prevents the activation of downstream effectors like AKT. This disruption
can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer

cells.[7]
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Fig 2. The PIBK/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine
derivatives.

Other studies have shown that different derivatives can induce apoptosis through mitochondria-
dependent pathways, involving the release of cytochrome ¢ and the activation of caspases,
further highlighting the scaffold's potential in oncology.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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